1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethanethioyl Group: The ethanethioyl group can be introduced via a thioesterification reaction, where the benzimidazole core reacts with ethanethioyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: It has shown promise in anticancer research, particularly in inhibiting specific cancer cell lines.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives:
1H-benzo[d]imidazol-2(3H)-one: Lacks the ethanethioyl and fluoro groups, resulting in different chemical reactivity and biological activity.
6-Fluoro-1H-benzo[d]imidazol-2(3H)-one: Contains only the fluoro group, which affects its electronic properties and reactivity.
1-Ethanethioyl-1H-benzo[d]imidazol-2(3H)-one: Contains only the ethanethioyl group, influencing its solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H7FN2OS |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-ethanethioyl-5-fluoro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H7FN2OS/c1-5(14)12-8-4-6(10)2-3-7(8)11-9(12)13/h2-4H,1H3,(H,11,13) |
InChI Key |
WNRSLNIDANBRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N1C2=C(C=CC(=C2)F)NC1=O |
Origin of Product |
United States |
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